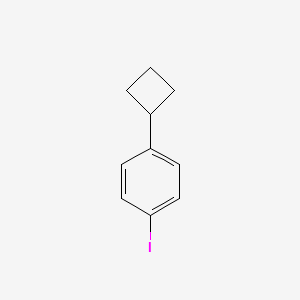

1-Cyclobutyl-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclobutyl-4-iodobenzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom and a cyclobutyl group

Preparation Methods

The synthesis of 1-Cyclobutyl-4-iodobenzene typically involves the iodination of cyclobutylbenzene. One common method is the Sandmeyer reaction, where cyclobutylbenzene is first converted to the corresponding diazonium salt, which is then treated with potassium iodide to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents can lead to the formation of cyclobutylbenzoic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-Cyclobutyl-4-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms new carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Cyclobutyl-4-iodobenzene can be compared to other iodobenzenes and cycloalkyl-substituted benzenes:

Iodobenzene: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.

Cyclobutylbenzene: Lacks the iodine atom, making it less versatile in substitution and coupling reactions.

Other Cycloalkyl-Substituted Benzenes: Compounds like cyclopropylbenzene and cyclopentylbenzene have different ring sizes, affecting their reactivity and steric properties.

Biological Activity

1-Cyclobutyl-4-iodobenzene is an organic compound characterized by a cyclobutyl group attached to a benzene ring with an iodine atom at the para position. Its unique structural features, which combine a cyclic aliphatic system with an aromatic system, influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, potential applications in pharmaceuticals, and comparative analysis with similar compounds.

The molecular formula of this compound is C10H10I, with a molecular weight of approximately 290.1 g/mol. It serves as an important intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceutical chemistry.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Electrophilic Aromatic Substitution : This method involves the iodination of cyclobutylbenzene derivatives.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed coupling reactions between aryl halides and organocyclic compounds.

Biological Activity

This compound exhibits notable biological activities that make it a candidate for further research in medicinal chemistry. Its potential applications include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some iodinated aromatic compounds have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies

Research has demonstrated that structurally related compounds can influence biological pathways through various mechanisms:

- Inhibition of Enzymatic Activity : Iodinated compounds often interact with enzymes, potentially altering their activity. For instance, studies on similar iodinated phenolic compounds have shown inhibition of key metabolic enzymes in cancer cells.

- Cellular Uptake and Distribution : The cyclobutyl group may enhance cellular uptake due to steric effects, leading to increased bioavailability of the compound within target cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Iodobenzene | Aromatic Iodide | Simple structure, widely used in synthesis |

| 1-Cyclopropyl-4-iodobenzene | Cyclopropane derivative | Smaller cyclic structure, different reactivity |

| 1-Cyclohexyl-4-iodobenzene | Cyclohexane derivative | Larger cyclic structure, altered properties |

| 4-Iodophenol | Phenolic Iodide | Hydroxy group alters reactivity significantly |

The presence of the cyclobutyl group distinguishes this compound from other iodinated compounds by potentially providing unique steric and electronic effects that could influence its reactivity and biological interactions .

Properties

Molecular Formula |

C10H11I |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

1-cyclobutyl-4-iodobenzene |

InChI |

InChI=1S/C10H11I/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 |

InChI Key |

UIJJPRKTQCVFGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.